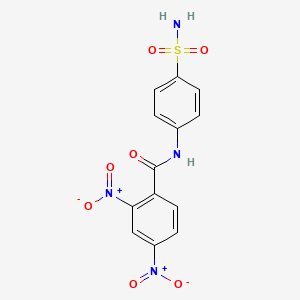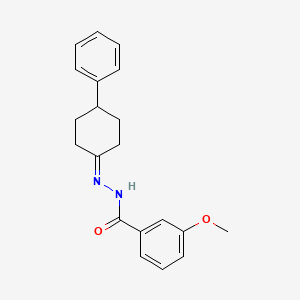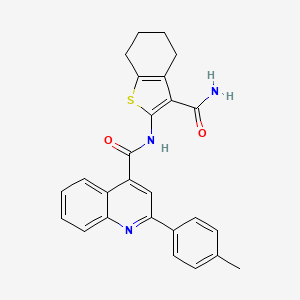![molecular formula C23H29N3O2 B10889903 1-[(3-Nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10889903.png)
1-[(3-Nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-nitrobenzyl group and a 4-phenylcyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 3-nitrobenzyl chloride: This is achieved by nitration of benzyl chloride using a mixture of concentrated nitric acid and sulfuric acid.
Preparation of 4-phenylcyclohexylamine: This involves the hydrogenation of 4-phenylcyclohexanone in the presence of a suitable catalyst such as palladium on carbon.
Nucleophilic substitution reaction: The final step involves the reaction of 3-nitrobenzyl chloride with 4-phenylcyclohexylamine in the presence of a base such as sodium hydroxide to form 1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, various electrophiles.
Major Products
Reduction: 1-(3-aminobenzyl)-4-(4-phenylcyclohexyl)piperazine.
Oxidation: 1-(3-carboxybenzyl)-4-(4-phenylcyclohexyl)piperazine.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperazine ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions. The phenylcyclohexyl group contributes to the compound’s overall hydrophobicity, affecting its distribution within biological systems.
類似化合物との比較
Similar Compounds
1-(3-nitrobenzyl)piperazine: Lacks the phenylcyclohexyl group, resulting in different chemical and biological properties.
4-(4-phenylcyclohexyl)piperazine:
1-(3-aminobenzyl)-4-(4-phenylcyclohexyl)piperazine: A reduced form of the compound with an amine group instead of a nitro group.
Uniqueness
1-(3-nitrobenzyl)-4-(4-phenylcyclohexyl)piperazine is unique due to the presence of both the nitrobenzyl and phenylcyclohexyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
特性
分子式 |
C23H29N3O2 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
1-[(3-nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C23H29N3O2/c27-26(28)23-8-4-5-19(17-23)18-24-13-15-25(16-14-24)22-11-9-21(10-12-22)20-6-2-1-3-7-20/h1-8,17,21-22H,9-16,18H2 |
InChIキー |
SSXJTARTISNLEN-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(naphthalen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10889820.png)
![ethyl 3-({[3-chloro-2-(methoxycarbonyl)-1-benzothiophen-6-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10889842.png)

![6-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methylbutyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10889853.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10889858.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](2,6-dimethoxyphenyl)methanone](/img/structure/B10889859.png)

![(2E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10889869.png)

![1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methoxybenzyl)piperazine](/img/structure/B10889883.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B10889894.png)
![2-(4-{(E)-[2-(3-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B10889898.png)
![4-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B10889904.png)
![3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10889907.png)
